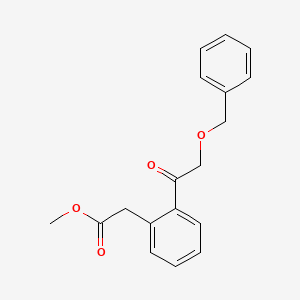

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Description

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

methyl 2-[2-(2-phenylmethoxyacetyl)phenyl]acetate |

InChI |

InChI=1S/C18H18O4/c1-21-18(20)11-15-9-5-6-10-16(15)17(19)13-22-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |

InChI Key |

CBZMPPLCCCIYJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C(=O)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Benzylation-Acylation-Esterification Sequence

This multi-step approach represents one of the most straightforward routes to the target compound.

Step 1: Benzylation

The introduction of the benzyloxy group typically employs benzyl chloride as the benzylating agent in the presence of a suitable base.

R-OH + Ph-CH2-Cl → R-O-CH2-Ph + HCl

Based on procedures described for similar compounds, the reaction conditions typically include:

| Parameter | Condition | Notes |

|---|---|---|

| Base | Potassium carbonate | Creates favorable nucleophilicity |

| Solvent | Dimethylformamide | Promotes SN2 substitution |

| Temperature | 60°C | Optimizes reaction rate while minimizing side reactions |

| Reaction time | 2-6 hours | Allows for complete conversion |

| Catalyst | Phase transfer catalyst (optional) | Enhances reaction rate |

Step 2: Acylation

The acetyl group can be introduced using various acylating agents.

Step 3: Esterification

Formation of the methyl ester can be achieved through standard esterification protocols.

Oxidation-Based Approach

This synthetic route employs oxidation chemistry to generate key intermediates:

Step 1: Preparation of 2-benzyloxyethanol

Step 2: Oxidation to benzyloxyacetaldehyde

Step 3: Aldol condensation with a suitable phenylacetic ester derivative

Step 4: Further functionalization to introduce the acetyl group

Research findings indicate that the oxidation of 2-benzyloxyethanol can be effectively accomplished using hypochlorous acid in the presence of nitroxy radical catalysts:

| Oxidation Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (0.1-0.5 mol%) | Essential for selective oxidation |

| Oxidant | Sodium hypochlorite (0.5-1.0 equiv) | Higher amounts lead to over-oxidation |

| Temperature | 0-30°C | Lower temperatures improve selectivity |

| Solvent | Dichloromethane | Facilitates phase separation |

| pH control | Dipotassium hydrogenphosphate | Maintains optimal pH range |

A model reaction was reported in the literature: "A 300-ml three-necked flask was charged with 15.2 g (0.1 mole) of 2-benzyloxyethanol, 100 ml of dichloromethane and 20 ml of water, and further with 2.6 g (15 mmoles) of dipotassium hydrogenphosphate and 32 mg (0.15 mmole) of 4-acetoxy-2,2,6,6-tetramethyl-piperidinyl-1-oxy, and the mixture was cooled with ice water to 0 to 5°C with stirring."

Alternative Synthetic Strategies

Condensation-Based Approaches

The target compound could also be synthesized using condensation chemistry:

Knoevenagel Condensation Method:

Using appropriately substituted benzaldehydes and active methylene compounds, followed by further functionalization.

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic methods employing palladium or copper catalysts offer alternative routes:

| Coupling Type | Catalyst System | Advantages | Limitations |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Mild conditions, functional group tolerance | Requires boronic acid derivatives |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Versatile for C-C bond formation | May require protection of sensitive groups |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Effective for C-N bond formation | Limited to specific functional groups |

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Reaction Type | Preferred Solvents | Solvent Effects |

|---|---|---|

| Benzylation | DMF, Acetone | Promotes nucleophilic substitution |

| Oxidation | Dichloromethane, Toluene | Facilitates phase separation in biphasic systems |

| Esterification | Methanol, Toluene | Drives equilibrium toward ester formation |

| Acylation | Dichloromethane, 1,2-Dichloroethane | Stabilizes reactive intermediates |

Temperature and Time Optimization

Research findings demonstrate that temperature control is crucial for achieving optimal yields:

| Reaction | Temperature Range (°C) | Optimal Time (h) | Yield Impact |

|---|---|---|---|

| Benzylation | 50-70 | 3-6 | Higher temperatures increase rate but may reduce selectivity |

| Oxidation | 0-30 | 2-4 | Lower temperatures prevent over-oxidation |

| Esterification | 60-80 | 4-8 | Extended heating improves conversion |

| Acylation | 0-25 | 1-3 | Lower temperatures improve regioselectivity |

Catalyst Optimization

For benzylation reactions, patent literature indicates: "Benzylating methyl-5-acetyl-2-hydroxybenzoate (VIII) with benzyl chloride in presence of base and catalyst in polar solvent" provides optimal results.

Purification and Characterization

Isolation Techniques

The isolation of this compound requires careful consideration of its physical properties:

| Isolation Method | Procedure | Advantages |

|---|---|---|

| Liquid-Liquid Extraction | Organic layer separation followed by aqueous washes | Removes inorganic impurities |

| Filtration | Removal of precipitated salts | Simple and scalable |

| Concentration | Solvent removal under reduced pressure | Concentrates product |

Chromatographic Purification

Column chromatography represents the most effective purification technique:

| Stationary Phase | Mobile Phase | Gradient Conditions | Detection Method |

|---|---|---|---|

| Silica gel (60-120 mesh) | Hexanes/Ethyl acetate | 90:10 → 70:30 | UV visualization/TLC |

| Alumina (neutral) | Dichloromethane/Methanol | 98:2 → 95:5 | Iodine staining |

Research indicates that for similar compounds: "The crude product was purified by column chromatography on silica gel (hexanes:ethyl acetate = 3:1 to 1:1) to give the product as transparent brown liquid."

Spectroscopic Characterization

Comprehensive characterization typically employs multiple spectroscopic techniques:

NMR Spectroscopy:

For structurally similar compounds, characteristic signals include:

- ¹H NMR (500 MHz, CDCl₃): 7.40–7.28 (aromatic protons), 4.55 (benzyloxy CH₂), 3.70-3.80 (methyl ester)

- ¹³C NMR (126 MHz, CDCl₃): 170-175 (ester carbonyl), 195-200 (ketone carbonyl), 135-140 (quaternary aromatic), 127-130 (aromatic CH)

Mass Spectrometry:

Molecular ion and fragmentation patterns provide structural confirmation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

| Synthetic Approach | Expected Yield (%) | Number of Steps | Atom Economy | Time Efficiency |

|---|---|---|---|---|

| Benzylation-Acylation-Esterification | 65-75 | 3 | Moderate | Moderate |

| Oxidation-Based Approach | 55-65 | 4 | Low-Moderate | Low |

| Condensation Approach | 60-70 | 3-4 | Moderate | Moderate |

| Metal-Catalyzed Coupling | 70-80 | 2-3 | Moderate-High | High |

Scalability Considerations

When considering industrial-scale production, several factors become critical:

| Synthetic Route | Reagent Availability | Equipment Requirements | Safety Concerns | Waste Generation |

|---|---|---|---|---|

| Benzylation-Acylation-Esterification | High | Standard | Moderate | Moderate |

| Oxidation-Based Approach | Moderate | Specialized cooling | High (oxidants) | High |

| Condensation Approach | High | Standard | Low | Low |

| Metal-Catalyzed Coupling | Moderate | Standard | Moderate | Low |

Patent literature notes: "Industrial production follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product."

Challenges and Solutions in Synthesis

Common Synthetic Challenges

| Challenge | Manifestation | Potential Solutions |

|---|---|---|

| Regioselectivity | Multiple acylation sites | Protection strategies, controlled reagent addition |

| Side Reactions | Over-oxidation, multiple benzylation | Temperature control, stoichiometry management |

| Purification Difficulties | Similar polarity impurities | Optimized chromatography, recrystallization |

Advanced Synthetic Solutions

Recent advances in synthetic methodology offer potential improvements:

Protection Strategies:

Patent literature describes: "Protection of reactive groups, selective functionalization, introduction of the benzyloxy group, acylation to introduce the acetyl moiety, esterification to form the methyl ester, deprotection of any temporary protecting groups."One-Pot Procedures:

Sequential transformations without intermediate isolation can improve overall efficiency.Catalytic Improvements:

Novel catalyst systems can enhance selectivity and reduce waste generation.

Industrial Production Considerations

Raw Material Selection

For industrial-scale production, cost-effective raw materials are essential:

| Starting Material | Relative Cost | Availability | Quality Considerations |

|---|---|---|---|

| Benzyl chloride | Low | High | Purity >98% required |

| 2-Hydroxy phenylacetic acid | Moderate | Moderate | Consistent quality important |

| Oxidizing agents | Moderate | High | Standardized concentration critical |

| Esterification reagents | Low | High | Anhydrous conditions necessary |

Scientific Research Applications

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the acetyl group may be involved in covalent modification of target proteins.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Para-substituted analogs (e.g., ) exhibit higher synthetic yields (84–97%) compared to ortho-substituted derivatives, likely due to reduced steric hindrance during synthesis.

- Linker Groups : Ethoxy or alkyloxy linkers (e.g., hexyloxy in ) enhance lipophilicity, influencing solubility and biological activity.

- Functional Groups : The diazo group in introduces radical reactivity, enabling fluorination applications, whereas the acetyl group in the target compound may favor nucleophilic attack.

Physicochemical Properties

NMR and MS Data Comparison

Analysis :

- The methyl ester proton (δ ~3.6–3.8 ppm) is consistent across analogs.

- Benzyloxy protons (δ ~5.0–5.1 ppm) remain unaffected by substituent position but shift slightly with linker length.

- MS data correlate with molecular weight increases due to extended alkyl chains (e.g., hexyloxy in raises m/z to 399).

Challenges and Limitations

- Synthetic Complexity : Ortho-substituted derivatives face steric challenges, leading to lower yields (e.g., 66% for the diazo analog vs. 97% for para-substituted ).

- Stability : Acetyl groups may undergo hydrolysis under acidic/basic conditions, whereas diazo derivatives (e.g., ) are light-sensitive.

Biological Activity

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a benzyloxy group, which is known to influence its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. Understanding the synthesis pathway is crucial for exploring its biological applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

The compound demonstrated a selective inhibitory effect on the MCF-7 breast cancer cell line with an IC50 value of 5.3 µM, indicating its potential as a therapeutic agent in breast cancer treatment. Additionally, it showed effective inhibition against HCT116 and HepG-2 cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound was tested against various bacterial strains, showing notable efficacy.

Table 2: Antimicrobial Activity of this compound

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential use in treating bacterial infections.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that the compound can scavenge free radicals effectively, contributing to its overall biological profile.

Table 3: Antioxidant Activity Assays

The antioxidant assays demonstrate that the compound exhibits considerable radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of similar compounds with benzyloxy groups, providing insights into structure-activity relationships that could be applicable to this compound . The findings suggest that modifications in the molecular structure can significantly enhance biological activity, emphasizing the importance of further research in this area.

Another investigation focused on the molecular docking studies of related compounds, revealing potential interactions with key biological targets involved in cancer progression and microbial resistance . These insights can guide future modifications to improve efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.